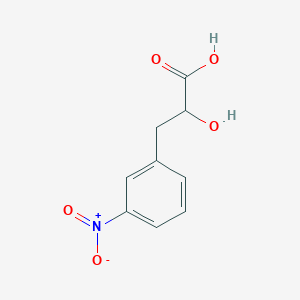
2-Hydroxy-3-(3-nitrophenyl)propanoic acid
描述
2-Hydroxy-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a series of reactions to introduce the propionic acid moiety. For example, a green synthesis method involves using carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
2-Hydroxy-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Products include 2-oxo-3-(3-nitrophenyl)propionic acid.
Reduction: Products include 2-hydroxy-3-(3-aminophenyl)propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Hydroxy-3-(3-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propionic acid
- 2-Hydroxy-3-(2-nitrophenyl)propionic acid
- 3-Hydroxy-2-(3-nitrophenyl)propionic acid
Uniqueness
2-Hydroxy-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in chemical reactions and potential therapeutic applications that may not be observed with similar compounds .
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-hydroxy-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) |
InChI 键 |
GXAHXUKUJSHFEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
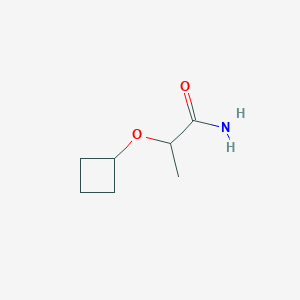
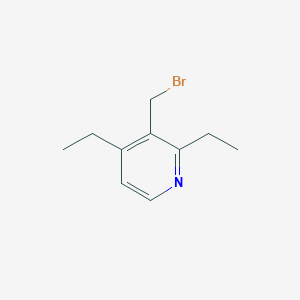
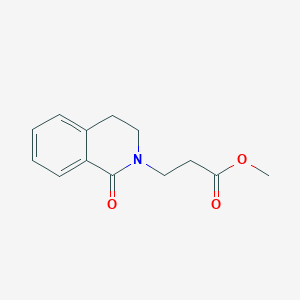
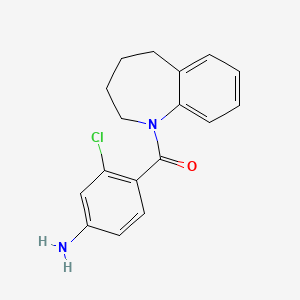

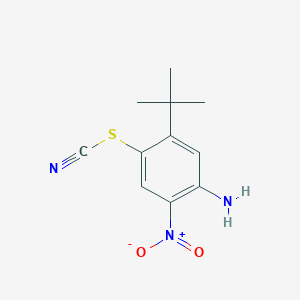
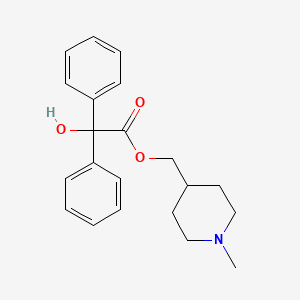

![N-[5-(2-Thioureidothiazol-4-yl)furfuryl]acetamide](/img/structure/B8402967.png)

![(S)-8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B8402982.png)
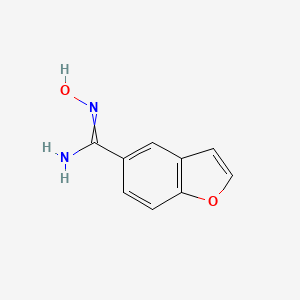

![Benzyl 8-cyano-1,4-dioxaspiro[4.5]decan-8-ylcarbamate](/img/structure/B8402998.png)
